(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, a piperazine ring, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced onto the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: In biological research, (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be used as a probe to study enzyme activity and protein interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles .
Medicine: Its unique structural features make it a candidate for designing inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, allowing it to inhibit enzyme activity or modulate protein function . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
(4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid): This compound shares the trifluoromethyl and piperazine groups but differs in the position of the boronic acid moiety.
(3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid): This compound contains a sulfonyl group instead of a trifluoromethyl group, which can affect its reactivity and applications.
Uniqueness: (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, piperazine ring, and boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16BF3N2O2 |
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Molecular Weight |
288.08 g/mol |
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BF3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(14,15)16)6-10(8-11)13(19)20/h6-8,19-20H,2-5H2,1H3 |
InChI Key |
KTNSAGNLBLYIQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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